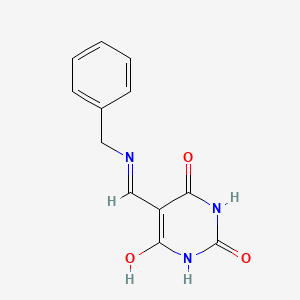![molecular formula C20H24N2O4 B3825293 [2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(3-methylphenyl)carbamate](/img/structure/B3825293.png)
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(3-methylphenyl)carbamate
描述
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(3-methylphenyl)carbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxyacetyl group, a methylphenyl group, and a carbamate linkage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(3-methylphenyl)carbamate typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The phenoxyacetyl group can be synthesized through the reaction of phenol with chloroacetyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The phenoxyacetyl intermediate is then reacted with 2-amino-2-methylpropane to form the phenoxyacetylamino derivative.
Carbamate Formation: The final step involves the reaction of the phenoxyacetylamino derivative with 3-methylphenyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetyl group, leading to the formation of phenoxyacetic acid derivatives.
Reduction: Reduction reactions can target the carbamate linkage, potentially breaking it down into simpler amines and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of novel biochemical assays.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Studied for its potential use in drug delivery systems due to its unique structure.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and coatings.
作用机制
The mechanism of action of [2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The phenoxyacetyl group may interact with enzymes or receptors, modulating their activity. The carbamate linkage can also play a role in the compound’s stability and reactivity, influencing its overall biological activity.
相似化合物的比较
Phenoxyacetic Acid Derivatives: These compounds share the phenoxyacetyl group and exhibit similar reactivity.
Carbamate Compounds: Other carbamate compounds, such as carbaryl and carbofuran, have similar structural features and biological activities.
Uniqueness:
- The combination of the phenoxyacetyl group and the carbamate linkage in [2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(3-methylphenyl)carbamate provides unique reactivity and potential applications.
- Its structure allows for diverse chemical modifications, making it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(3-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-15-8-7-9-16(12-15)21-19(24)26-14-20(2,3)22-18(23)13-25-17-10-5-4-6-11-17/h4-12H,13-14H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWIVCPDEYWREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCC(C)(C)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol](/img/structure/B3825212.png)
![2-(3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3825219.png)



![N-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825234.png)
![2,2'-({[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}imino)diethanol](/img/structure/B3825245.png)
![N-[4-[3-[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenoxy]phenoxy]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide](/img/structure/B3825247.png)

![2-methyl-4-{5-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]-2-thienyl}but-3-yn-2-ol](/img/structure/B3825263.png)
![5-benzhydryl-2-[2-(diethylamino)ethylsulfanyl]-1H-pyrimidine-4,6-dione](/img/structure/B3825275.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (3-chlorophenyl)carbamate](/img/structure/B3825288.png)
![1-[(2-phenoxyacetyl)amino]propan-2-yl N-methylcarbamate](/img/structure/B3825299.png)
![ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate](/img/structure/B3825313.png)
